An In-depth Technical Guide to the Chemical Structure Analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
An In-depth Technical Guide to the Chemical Structure Analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
This guide provides a comprehensive framework for the structural elucidation of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a substituted purine derivative. Purine analogs are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure and electronic properties. Therefore, rigorous and unequivocal structural characterization is a critical step in the research and development pipeline for any novel purine derivative.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Foundational Physicochemical Properties
Before embarking on advanced spectroscopic analysis, it is essential to establish the fundamental properties of the target compound. These data points provide the first layer of characterization and are crucial for sample preparation and interpretation of subsequent, more complex analyses.
The molecular formula of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is C₇H₇ClN₄. Its structure consists of a purine core with a chlorine atom at the C2 position, a carbonyl group at the C6 position, and methyl groups attached to the N1 and N9 positions.
Table 1: Key Physicochemical Properties of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one
| Property | Value | Rationale and Significance |
| Molecular Formula | C₇H₇ClN₄ | Determined by high-resolution mass spectrometry; foundational for all other analyses. |
| Monoisotopic Mass | 182.03592 Da | The exact mass is critical for high-resolution mass spectrometry (HRMS) identification.[3] |
| Molecular Weight | 182.61 g/mol | Average molecular weight used for calculating molarity and reaction stoichiometry. |
| Appearance | White to off-white solid | Physical state provides preliminary information on purity and handling requirements. |
| Storage | 2-8°C, Inert Atmosphere | Recommended for preventing degradation, especially for halogenated compounds. |
Integrated Spectroscopic Analysis Workflow
The definitive structural confirmation of a novel small molecule is not achieved by a single technique but by the convergence of data from multiple orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle. The causality is clear: mass spectrometry defines the elemental composition and molecular weight, NMR spectroscopy maps the covalent bonding framework and atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous 3D atomic arrangement in the solid state.
The following diagram illustrates a logical workflow for integrating these techniques.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight and elemental composition. For a halogenated compound like 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, MS is particularly powerful due to the characteristic isotopic signature of chlorine.[4] The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive M and M+2 peak pattern with a ~3:1 intensity ratio, providing a high-confidence indicator for the presence of a single chlorine atom.[5][6]
Expected Data: In a high-resolution mass spectrum (e.g., using a QqTOF instrument), we expect to observe molecular ions corresponding to the protonated molecule [M+H]⁺.
Table 2: Predicted HRMS Data for [C₇H₇ClN₄ + H]⁺
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 183.04320 | 185.04025 | ~3:1 |
Protocol 1: High-Resolution Mass Spectrometry Analysis
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Sample Preparation: a. Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). b. Prepare a dilute solution (e.g., 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode electrospray ionization (ESI). The acid promotes protonation.
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Instrument Setup (ESI-QqTOF): a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 - 4.5 kV. c. Mass Range: 50 - 500 m/z. d. Acquisition Mode: MS-only or Auto MS/MS to gather fragmentation data. e. Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.
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Data Analysis: a. Identify the molecular ion cluster for [M+H]⁺. b. Verify the m/z values are within a narrow tolerance (e.g., < 5 ppm) of the calculated exact masses. c. Confirm that the isotopic pattern and intensity ratio (~3:1) for the M and M+2 peaks match the theoretical pattern for a monochlorinated compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity. For this molecule, ¹H NMR is used to identify and integrate the distinct proton signals from the two methyl groups and the C8-H proton on the purine ring. ¹³C NMR is used to detect all seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., carbonyl, aromatic, aliphatic). The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical and depends on the compound's solubility. NMR is one of the most important tools for investigating molecular topology at the atomic level.[7]
Expected Data: The chemical shifts are predictive based on the electron-withdrawing and -donating effects of the substituents on the purine core.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Position | Predicted Shift (ppm) | Rationale |
| ¹H | N1-CH₃ | ~3.4 | Methyl group on a nitrogen atom in the pyrimidine ring. |
| ¹H | N9-CH₃ | ~3.8 | Methyl group on a nitrogen atom in the imidazole ring. |
| ¹H | C8-H | ~8.0 | Aromatic proton on the imidazole part of the purine ring. |
| ¹³C | C2 | ~151 | Carbon bearing an electron-withdrawing chlorine atom. |
| ¹³C | C4 | ~150 | Aromatic carbon adjacent to nitrogens. |
| ¹³C | C5 | ~115 | Aromatic carbon fused between the two rings. |
| ¹³C | C6 | ~155 | Carbonyl carbon, significantly downfield. |
| ¹³C | C8 | ~145 | Aromatic carbon bearing the C8-H proton. |
| ¹³C | N1-CH₃ | ~30 | Aliphatic methyl carbon. |
| ¹³C | N9-CH₃ | ~35 | Aliphatic methyl carbon. |
Protocol 2: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: a. Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. b. Ensure the sample is fully dissolved to achieve sharp, well-resolved peaks.
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Instrument Setup (e.g., 400 MHz Spectrometer): a. Tune and shim the probe for the specific sample and solvent to optimize magnetic field homogeneity. b. Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. c. Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.
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Data Processing and Interpretation: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Integrate the ¹H signals to confirm the proton ratio (3H : 3H : 1H). d. Assign the peaks in both spectra based on expected chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., HSQC to correlate protons with their directly attached carbons).
X-ray Crystallography
Expertise & Rationale: X-ray crystallography provides the definitive, unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal.[8][9] It is considered the gold standard for structural elucidation. The primary challenge and critical step for this technique is growing a high-quality, single crystal suitable for diffraction. The resulting 3D model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.
Protocol 3: Single-Crystal X-ray Diffraction
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Crystal Growth (Self-Validating Step): a. The ability to grow well-ordered crystals is in itself an indicator of high sample purity. b. Method: Slow evaporation is a common and effective technique. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. c. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature. d. Other methods to explore include vapor diffusion (solvent/anti-solvent system) or slow cooling of a saturated solution.
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Data Collection: a. Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer. b. Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. c. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
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Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model. c. Refine the model against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. d. The final refined structure provides a complete 3D model of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.
Conclusion
The structural analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one requires a multi-faceted analytical approach. By logically integrating data from mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers can achieve an unequivocal and robust structural assignment. This systematic, evidence-based workflow is fundamental to ensuring the scientific integrity of subsequent research and development efforts in medicinal chemistry and drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
-
Coburn, W. C., Jr., Thorpe, M. C., Montgomery, J. A., & Hewson, K. (n.d.). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. II. 6-Substituted Purines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed. Retrieved from [Link]
-
Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Retrieved from [Link]
-
Gagnon, K. J., et al. (2020). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Retrieved from [Link]
-
Guan, L., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-6,9-dimethyl-9h-purine. Retrieved from [Link]
-
Remaud, G., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Wiley Online Library. Retrieved from [Link]
-
Tözser, J., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
